![molecular formula C20H19NO B2680351 8-{[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1706078-85-4](/img/structure/B2680351.png)
8-{[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]oct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-{[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[321]oct-2-ene is a complex organic compound that features a bicyclic structure with a biphenyl group attached to it
Wissenschaftliche Forschungsanwendungen
This compound has a wide array of scientific research applications. In chemistry, it is used as a building block for the synthesis of various complex molecules. In biology and medicine, derivatives of this compound are studied for their potential as monoamine neurotransmitter re-uptake inhibitors . These properties make it a valuable compound for the development of new therapeutic agents targeting neurological disorders .
Vorbereitungsmethoden
The synthesis of 8-{[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]oct-2-ene involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the compound. This process often starts with the preparation of an acyclic starting material that contains all the required stereochemical information . The stereocontrolled formation of the bicyclic scaffold can be achieved through various methodologies, including desymmetrization processes starting from achiral tropinone derivatives .
Analyse Chemischer Reaktionen
8-{[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]oct-2-ene undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include titanium (IV) catalysts and 2-alkoxy-1,4-benzoquinones . The major products formed from these reactions are often complex bicyclic structures, such as 7-aryl-3-hydroxy-6-methylbicyclo[3.2.1]oct-3-ene-2,8-diones .
Wirkmechanismus
The mechanism of action of 8-{[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with monoamine neurotransmitter systems. The compound acts as a re-uptake inhibitor, blocking the reabsorption of neurotransmitters such as dopamine, serotonin, and noradrenaline . This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and potentially alleviating symptoms of neurological disorders .
Vergleich Mit ähnlichen Verbindungen
8-{[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]oct-2-ene can be compared to other compounds with similar bicyclic structures, such as 8-azabicyclo[3.2.1]octane and bicyclo[2.2.2]oct-2-ene . While these compounds share structural similarities, 8-{[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]oct-2-ene is unique due to the presence of the biphenyl group, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c22-20(21-18-7-4-8-19(21)14-13-18)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-7,9-12,18-19H,8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREULQWADSYMNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
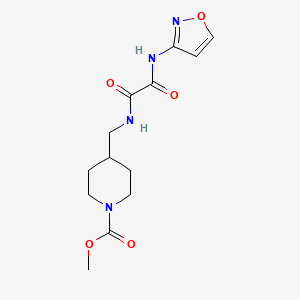
![2-(ethylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2680269.png)
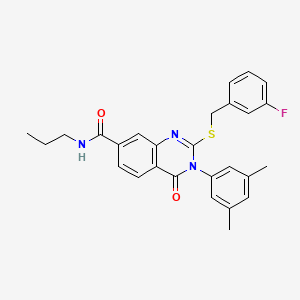
![2-{[(Pentan-2-yl)amino]methyl}phenol](/img/structure/B2680272.png)
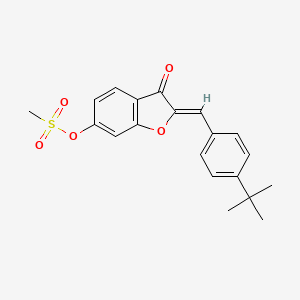
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d][1,3]dioxol-5-yl)acetate](/img/structure/B2680274.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2680275.png)

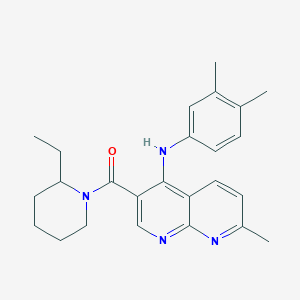
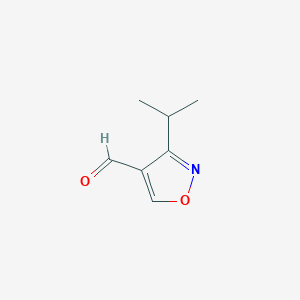
![N-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2680281.png)
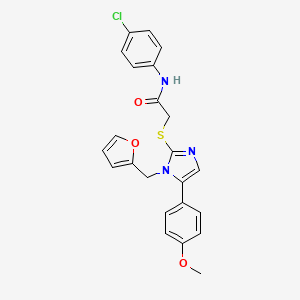
![2-(isopropylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2680284.png)
![Methyl 2-(2-chloro-4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)acetate](/img/structure/B2680288.png)
